![molecular formula C22H23N3O3S2 B2555011 N-(2-ethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-78-8](/img/structure/B2555011.png)
N-(2-ethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(2-ethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of thiazole and its derivatives due to their potential antimicrobial activities. A study by Wardkhan et al. (2008) explored new approaches for synthesizing thiazoles and their fused derivatives, demonstrating antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, Ammar et al. (2005) focused on cyanoacetanilides as intermediates in heterocyclic synthesis, leading to novel thiazolinone and thiazolo[3,2-a]pyridine derivatives, which were characterized by analytical and spectral data (Ammar et al., 2005).
Antihistaminic Activity
Another area of application involves the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides for potential H1-antihistaminic activities. Rao and Reddy (1994) synthesized and evaluated a series of acetamides with an N-heteryl moiety for their in vitro antihistaminic activity, revealing correlations between the compounds' structures and their biological activities (Rao & Reddy, 1994).
Synthesis and Anticancer Activity
The synthesis and evaluation of novel derivatives for anticancer activity represent another significant application. For instance, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activities, identifying compounds with selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Optoelectronic Properties
Exploring the optoelectronic properties of thiazole-based polymers is another research direction. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resulting conducting polymers, which showed promising applications in optoelectronics (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-28-19-7-5-4-6-18(19)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-10-8-15(2)9-11-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTUKENSBHFYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide |
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